DBCO-PEG12-amine TFA salt
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Overview
Description
DBCO-PEG12-amine TFA salt is a polyethylene glycol (PEG) linker that contains dibenzocyclooctyne (DBCO) and amine moieties. The DBCO group is commonly used in copper-free Click Chemistry reactions, while the amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde). The hydrophilic PEG spacer increases the water solubility of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG12-amine TFA salt involves the conjugation of DBCO with a PEG12 linker, followed by the introduction of an amine group. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The process involves:
Activation of PEG12: The PEG12 linker is activated using a suitable reagent, such as NHS ester.
Conjugation with DBCO: The activated PEG12 is then reacted with DBCO to form the DBCO-PEG12 intermediate.
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The compound is typically produced under Good Manufacturing Practice (GMP) conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG12-amine TFA salt undergoes various chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azide-functionalized compounds in copper-free Click Chemistry, forming stable triazole linkages.
Substitution Reactions: The amine group can participate in substitution reactions with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde).
Common Reagents and Conditions
Click Chemistry: Typically performed in aqueous buffer or organic solvents, depending on the substrate properties.
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.
Major Products Formed
Triazole Linkages: Formed from Click Chemistry reactions with azide-functionalized compounds.
Amide Bonds: Formed from substitution reactions with carboxylic acids and NHS esters.
Scientific Research Applications
DBCO-PEG12-amine TFA salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in bioconjugation and labeling studies.
Biology: Facilitates the conjugation of biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.
Medicine: Employed in the development of targeted drug delivery systems and bioimaging agents.
Industry: Utilized in the synthesis of biomaterials for tissue engineering and regenerative medicine
Mechanism of Action
The mechanism of action of DBCO-PEG12-amine TFA salt involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG8-amine TFA salt: Contains a shorter PEG linker (PEG8) but similar functional groups (DBCO and amine).
DBCO-PEG4-biotin: Contains a biotin moiety instead of an amine group, used for biotinylation of biomolecules.
DBCO-PEG-NHS ester: Contains an NHS ester group instead of an amine, used for conjugation with amine-functionalized compounds.
Uniqueness
DBCO-PEG12-amine TFA salt is unique due to its longer PEG12 linker, which provides increased water solubility and flexibility in bioconjugation applications. The combination of DBCO and amine functional groups allows for versatile reactions, making it a valuable tool in various scientific research fields .
Properties
Molecular Formula |
C45H69N3O14 |
---|---|
Molecular Weight |
876.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C45H69N3O14/c46-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-47-44(49)11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49) |
InChI Key |
SLYZCZRDLYGVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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